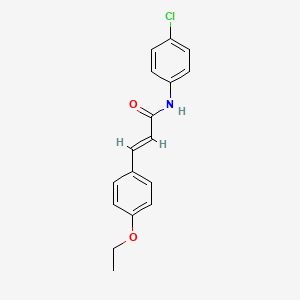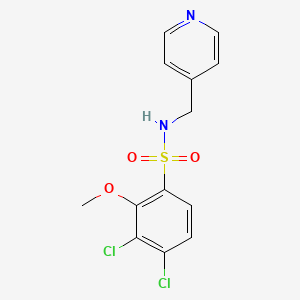![molecular formula C10H7Cl2NO3 B5833426 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCID, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of spirooxindoles, which are characterized by a unique spirocyclic structure that confers them with interesting biological properties.
Wirkmechanismus
The mechanism of action of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer progression. Additionally, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to activate the p53 pathway, which is a tumor suppressor pathway that is often mutated in cancer cells.
Biochemical and physiological effects:
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In animal studies, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good bioavailability. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is also relatively stable under normal laboratory conditions, which makes it suitable for long-term storage. However, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and activity. Additionally, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one may interact with other compounds or enzymes in cells, which may complicate its interpretation in experiments.
Zukünftige Richtungen
There are several future directions for the study of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its derivatives. One direction is the development of more potent and selective derivatives of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one for various therapeutic applications. Another direction is the elucidation of the mechanism of action of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its derivatives, which may lead to the discovery of new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in animal models and humans may provide valuable information for its clinical development.
Synthesemethoden
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized using a variety of methods, including the condensation of 3-indolylglyoxylic acid with 2,2-dichloroethanol in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a Lewis acid catalyst such as boron trifluoride etherate to yield 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in good yields. Other methods involve the use of different starting materials such as 3-indolylacetic acid and 2,2-dichloroacetaldehyde, or the use of different catalysts such as zinc chloride or aluminum chloride.
Wissenschaftliche Forschungsanwendungen
6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In medicinal chemistry, 6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used as a starting material for the synthesis of various spirooxindole derivatives with potential therapeutic applications.
Eigenschaften
IUPAC Name |
6',7'-dichlorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-5-8(7(6)12)13-9(14)10(5)15-3-4-16-10/h1-2H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZGHLDMENMJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C(=C(C=C3)Cl)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5833343.png)

![1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5833360.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5833381.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5833386.png)
![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)

![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)

